

2,4-Heptadienal CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B147486

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An In-depth Technical Guide to 2,4-Heptadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Heptadienal**, an unsaturated aldehyde of interest in various scientific disciplines. The document details its chemical identity, physicochemical properties, and toxicological data. Furthermore, it outlines general experimental protocols for its synthesis and analysis, and visualizes its natural formation pathway and synthetic routes. This guide is intended to be a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Properties

2,4-Heptadienal is a volatile organic compound that exists as several stereoisomers. The most common is the (2E,4E) isomer. It is recognized for its characteristic fatty, green, and citrus-like aroma.^[1]

Molecular and CAS Information

The molecular formula and CAS Registry Number are fundamental identifiers for this compound. Several CAS numbers exist for its various stereoisomers.

Identifier	Value
Molecular Formula	C7H10O
Molecular Weight	110.15 g/mol [2]
CAS Number (trans,trans)	4313-03-5 [3]
CAS Number (mixed isomers)	5910-85-0 [4]
IUPAC Name	(2E,4E)-hepta-2,4-dienal [5]

Physicochemical Properties

A summary of the key physical and chemical properties of (2E,4E)-**2,4-Heptadienal** is presented below.

Property	Value	Source
Appearance	Slightly yellow liquid	[1]
Boiling Point	84-84.5 °C	Sigma-Aldrich
Density	0.881 g/mL at 25 °C	Sigma-Aldrich
Refractive Index	1.534 at 20 °C	Sigma-Aldrich
Flash Point	62 °C (closed cup)	Sigma-Aldrich
Solubility	Insoluble in water; soluble in fixed oils and ethanol. [1]	PubChem [1]

Toxicological Data

The toxicological profile of **2,4-Heptadienal** is crucial for its safe handling and for understanding its potential biological effects.

Metric	Value	Species	Source
Oral LD50	1150 mg/kg	Rat	[4]
Dermal LD50	313 mg/kg	Rabbit	[4]
Dermal LD50	> 5000 mg/kg	Guinea Pig	[4]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of **2,4-Heptadienal**. These are intended as a starting point for laboratory work and may require optimization.

Synthesis of 2,4-Heptadienal

Two common methods for the synthesis of α,β -unsaturated aldehydes like **2,4-Heptadienal** are the Aldol Condensation and the Wittig Reaction.

3.1.1. Aldol Condensation

This method involves the reaction of two smaller aldehydes. For **2,4-Heptadienal**, this could be a crossed aldol condensation between propanal and crotonaldehyde.

Materials:

- Propanal
- Crotonaldehyde
- Sodium hydroxide solution (e.g., 10%)
- Ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanal in ethanol.
- Cool the flask in an ice bath.
- Slowly add the sodium hydroxide solution to the stirred mixture.
- Add crotonaldehyde dropwise to the reaction mixture.
- Allow the mixture to stir at room temperature for several hours, monitoring the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

3.1.2. Wittig Reaction

The Wittig reaction provides excellent control over the formation of the double bonds. This would involve the reaction of a phosphorus ylide with an appropriate aldehyde.

Materials:

- Triphenylphosphine
- An appropriate alkyl halide (e.g., 1-bromopropane)

- A strong base (e.g., n-butyllithium)
- An α,β -unsaturated aldehyde (e.g., acrolein)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for air-sensitive reactions

Procedure:

- **Ylide Preparation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (prepared from triphenylphosphine and the alkyl halide) in anhydrous THF.
- Cool the suspension to a low temperature (e.g., $-78\text{ }^{\circ}\text{C}$ or $0\text{ }^{\circ}\text{C}$) and add the strong base dropwise to form the ylide.
- **Reaction with Aldehyde:** To the ylide solution, add a solution of the α,β -unsaturated aldehyde in anhydrous THF dropwise at the same low temperature.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Analysis of 2,4-Heptadienal by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **2,4-Heptadienal** in various matrices, such as food samples.

Materials and Equipment:

- SPME fiber (e.g., DVB/CAR/PDMS)
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
- 20 mL headspace vials with septa
- Homogenizer
- Sodium chloride
- Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

- Sample Preparation: Homogenize a known amount of the sample with a saturated sodium chloride solution to improve the release of volatile compounds.
- Transfer the homogenized sample to a headspace vial.
- Add a known amount of the internal standard.
- Seal the vial tightly.
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period and at a controlled temperature to allow for the adsorption of volatile compounds.
- Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system, where the adsorbed compounds are desorbed and transferred to the GC column.
- GC-MS Analysis: Program the GC oven temperature to separate the compounds. The mass spectrometer is used for the identification and quantification of **2,4-Heptadienal** based on its

mass spectrum and retention time.

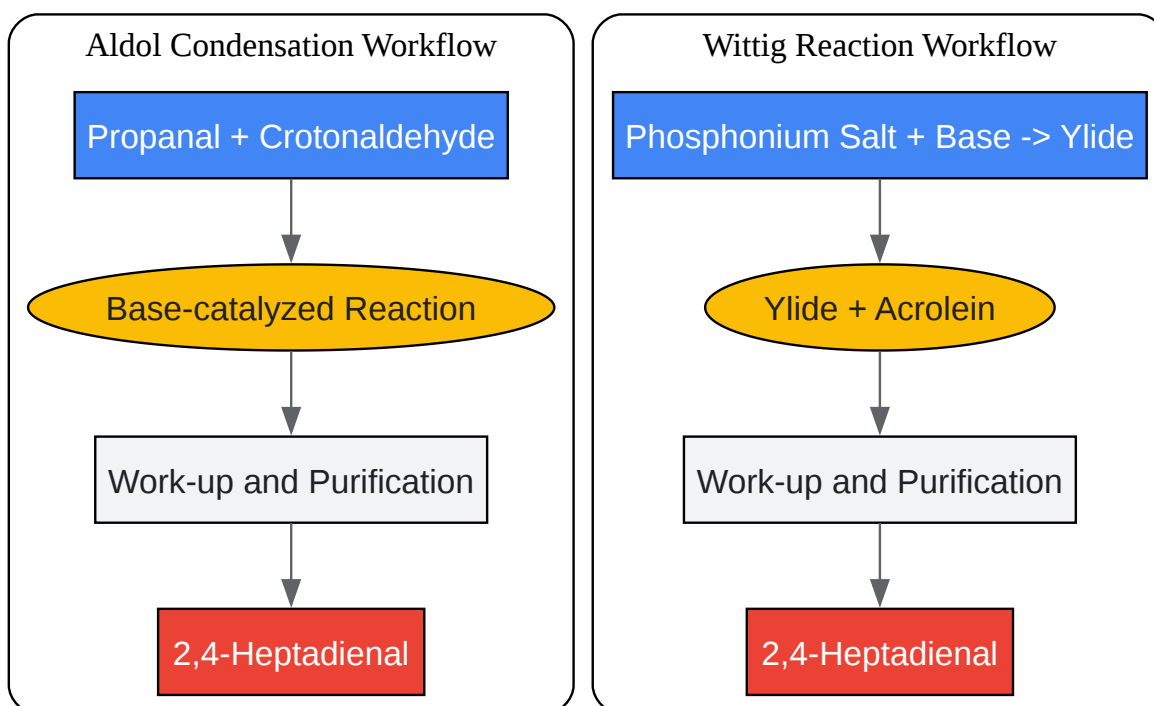
Visualizations

The following diagrams illustrate the formation pathway and synthetic workflows for **2,4-Heptadienal**.



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Natural formation pathway of **2,4-Heptadienal**.



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Synthetic workflows for **2,4-Heptadienal**.

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- To cite this document: BenchChem. [2,4-Heptadienal CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147486#2-4-heptadienal-cas-number-and-molecular-formula]

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